molecular formula C₂₆H₃₃NO₂ B1163774 3-Epiabiraterone Acetate

3-Epiabiraterone Acetate

Cat. No.: B1163774
M. Wt: 391.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Epiabiraterone Acetate is a steroidal compound structurally related to Abiraterone Acetate, a known inhibitor of the cytochrome P450 enzyme CYP17 (17α-hydroxylase/C17,20-lyase) . This enzyme is critically involved in the biosynthesis of androgens. As a research compound, this compound is of significant interest for investigating the structure-activity relationships of CYP17 inhibition and its potential effects on androgen signaling pathways. Its core research value lies in its application for studying the mechanisms of action in models of hormone-sensitive conditions, such as prostate cancer, where suppressing androgen production is a key therapeutic strategy . By inhibiting CYP17, this compound may help researchers explore the reduction of key androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione, potentially leading to a decrease in downstream androgens like testosterone . This makes it a valuable tool for advancing the understanding of endocrinology and oncology research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₆H₃₃NO₂

Molecular Weight

391.55

Origin of Product

United States

Molecular and Cellular Mechanistic Studies of 3 Epiabiraterone Acetate Preclinical

Impact on Steroidogenesis Pathways in In Vitro Models

Effects on Adrenocortical Hormone Production in Primary Cell Cultures (e.g., Canine Adrenocortical Cells):The effects of 3-Epiabiraterone Acetate (B1210297) on hormone production in primary adrenocortical cells have not been reported in the scientific literature.

While the study of stereoisomers is crucial in medicinal chemistry, as different spatial arrangements can lead to vastly different biological activities, dedicated research into 3-Epiabiraterone Acetate has not been published or made publicly accessible. Therefore, the detailed, data-driven article requested cannot be generated at this time.

Analysis of Downstream Steroid Metabolites

A critical aspect of characterizing any inhibitor of steroidogenesis is the analysis of its impact on the levels of downstream steroid metabolites. For an agent like an epimer of Abiraterone Acetate, this would involve quantifying the changes in various androgens and their precursors. However, specific data from preclinical studies detailing the in vitro or in vivo effects of this compound on the steroidogenic pathway are not available in published research.

Such an analysis would typically involve the use of sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) to measure a panel of steroids in relevant biological matrices, such as cell lysates or plasma from animal models. The expected data would be presented in a tabular format, comparing the levels of key steroids before and after treatment with this compound.

Table 1: Hypothetical Analysis of Downstream Steroid Metabolites Following this compound Treatment in a Preclinical Model

Steroid MetaboliteBaseline Level (ng/mL)Post-Treatment Level (ng/mL)Fold Change
DHEAData not availableData not availableData not available
AndrostenedioneData not availableData not availableData not available
Testosterone (B1683101)Data not availableData not availableData not available
Dihydrotestosterone (DHT)Data not availableData not availableData not available

This table is for illustrative purposes only. No published data is available for this compound.

Molecular Target Engagement and Protein-Ligand Interaction Analysis

The primary molecular target of Abiraterone Acetate's active metabolite, Abiraterone, is the enzyme CYP17A1. To understand the mechanism of this compound, it would be essential to determine its binding affinity and inhibitory activity against this key enzyme. Techniques such as enzyme inhibition assays and biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to quantify the interaction between this compound (or its deacetylated form, 3-Epiabiraterone) and the CYP17A1 protein.

These studies would provide crucial data on the compound's potency and its specific interactions with the amino acid residues within the enzyme's active site. This information is vital for structure-activity relationship (SAR) studies and for understanding any potential differences in inhibitory profile compared to Abiraterone.

Table 2: Illustrative Molecular Target Engagement Data for 3-Epiabiraterone

Target ProteinAssay TypeParameterValue
CYP17A1Enzyme Inhibition AssayIC50Data not available
CYP17A1Surface Plasmon ResonanceK DData not available

This table is for illustrative purposes only. No published data is available for this compound.

Preclinical Biological Activity and Efficacy Assessments of 3 Epiabiraterone Acetate

In Vitro Biological Efficacy Studies

Antiproliferative Effects in Hormone-Sensitive Cancer Cell Lines

No published studies were identified that have investigated the antiproliferative effects of 3-Epiabiraterone Acetate (B1210297) in hormone-sensitive cancer cell lines. Consequently, data regarding its potency, such as IC50 values, in cell lines like LNCaP, VCaP, or MCF-7, are not available.

Induction of Apoptosis and Cell Cycle Modulation in Cell Models

There is no available research on the ability of 3-Epiabiraterone Acetate to induce apoptosis or modulate the cell cycle in cancer cell models. Studies examining its effects on apoptotic markers (e.g., caspase activation, PARP cleavage) or cell cycle regulators (e.g., cyclins, CDKs) have not been reported.

Investigation of Synergy with Other Agents in Cell-Based Assays

No in vitro studies have been published that explore the potential synergistic, additive, or antagonistic effects of this compound when used in combination with other therapeutic agents in cell-based assays.

In Vivo Preclinical Efficacy in Animal Models

Assessment of Tumor Growth Inhibition in Xenograft Models

There are no reports of in vivo studies that have assessed the efficacy of this compound in inhibiting tumor growth in xenograft models of cancer. As such, data on its potential to reduce tumor volume or delay tumor progression in animal models are not available.

Evaluation of Endocrine Biomarkers in Animal Tissues and Biofluids

No preclinical studies have been identified that have evaluated the impact of this compound on endocrine biomarkers in animal tissues and biofluids. Therefore, its in vivo effects on hormone levels, such as testosterone (B1683101) and other androgens, remain uninvestigated.

Comparative Efficacy Studies of this compound versus Abiraterone Acetate in Animal Models

Currently, there is a notable lack of publicly available preclinical studies that directly compare the efficacy of this compound to its well-established counterpart, Abiraterone Acetate, in animal models of prostate cancer. Extensive searches of scientific literature and databases did not yield specific head-to-head in vivo comparative data for this compound.

Abiraterone Acetate, the prodrug of abiraterone, is a potent and irreversible inhibitor of the enzyme CYP17A1, which is critical for androgen biosynthesis. nih.gov Preclinical studies in mice demonstrated that Abiraterone Acetate effectively decreased androgenic steroids and led to a reduction in the weight of androgen-dependent organs such as the ventral prostate, testes, and seminal vesicles. nih.gov These foundational animal model studies were instrumental in establishing the mechanism of action and antitumor activity of abiraterone, paving the way for its successful clinical development. icr.ac.ukicr.ac.uk

The therapeutic efficacy of Abiraterone Acetate in treating castration-resistant prostate cancer (CRPC) has been extensively validated in numerous clinical trials. nih.govecancer.org It works by significantly lowering testosterone levels in the body, thereby depriving prostate cancer cells of the hormones that fuel their growth. icr.ac.uk

While information on other CYP17A1 inhibitors, such as Orteronel and Galeterone, exists, and their preclinical and clinical data have been reported, specific comparative data for this compound remains elusive in the reviewed literature. nih.govwikipedia.org The development of novel CYP17A1 inhibitors continues to be an active area of research, with a focus on improving selectivity and overcoming resistance mechanisms. acs.orgmdpi.com

Future preclinical research would be necessary to elucidate the comparative efficacy of this compound against Abiraterone Acetate in relevant animal models. Such studies would need to evaluate key parameters, including tumor growth inhibition, impact on androgen levels, and potential differences in activity that could inform its potential for clinical development.

Metabolism and Biotransformation of 3 Epiabiraterone Acetate in Preclinical Systems

Characterization of Metabolic Pathways and Metabolite Identification

The biotransformation of 3-Epiabiraterone, the active form of 3-Epiabiraterone Acetate (B1210297), involves a series of enzymatic reactions that increase its polarity and facilitate its excretion. These pathways are analogous to those observed for Abiraterone and include hepatic microsomal metabolism and biotransformation by the gut microbiota. nih.govnih.gov

In Vitro Hepatic Microsomal Metabolism (e.g., Hydroxylation, Glucuronidation, N-Oxidation)

In vitro studies utilizing rat liver microsomes have been instrumental in elucidating the hepatic metabolism of Abiraterone, which serves as a model for 3-Epiabiraterone. These studies have revealed that the primary metabolic reactions are oxidations, leading to the formation of several hydroxylated metabolites. nih.gov Four isomeric hydroxylated metabolites, designated as M1, M2, M3, and M4, have been identified. nih.gov These metabolites are formed through the addition of an oxygen atom to the parent molecule. nih.gov One of these metabolites, M4, has been identified as Abiraterone N-Oxide. nih.gov While not explicitly studied for 3-Epiabiraterone, it is highly probable that it undergoes similar hydroxylation and N-oxidation reactions in hepatic microsomes. Glucuronidation, a common phase II metabolic pathway, is also a potential route for the metabolism of 3-Epiabiraterone, although specific metabolites have not been detailed in the available literature.

Identification and Structural Elucidation of Isomeric Metabolites

A key feature of Abiraterone metabolism is the formation of multiple isomeric metabolites. In addition to the four isomeric hydroxylated metabolites (M1-M4) produced by liver microsomes, Abiraterone is also converted to Δ4-abiraterone (D4A). nih.govnih.gov D4A is then further metabolized to at least three 5α-reduced and three 5β-reduced metabolites. nih.gov These transformations involve stereospecific enzymatic reactions that alter the conformation of the steroid nucleus. The structural elucidation of these metabolites has been achieved using techniques such as liquid chromatography-mass spectrometry (LC/MSn-IT-TOF). nih.gov Given the stereochemical similarity, 3-Epiabiraterone is expected to generate a corresponding set of isomeric metabolites through similar metabolic pathways.

Identification of Metabolizing Enzymes

The biotransformation of Abiraterone is catalyzed by a variety of enzymes. The conversion of Abiraterone to the more potent Δ4-abiraterone (D4A) is mediated by 3β-hydroxysteroid dehydrogenase (3βHSD). nih.gov The subsequent 5α-reduction of D4A is catalyzed by 5α-reductase enzymes. nih.gov While the specific cytochrome P450 (CYP) isozymes involved in the hydroxylation of Abiraterone are not fully detailed in the provided search results, CYP enzymes are generally responsible for such oxidative metabolic reactions in the liver. It is reasonable to assume that these same enzyme systems are involved in the metabolism of 3-Epiabiraterone.

Comparative Metabolism Studies with Abiraterone Acetate

Direct comparative metabolism studies between 3-Epiabiraterone Acetate and Abiraterone Acetate are not available in the reviewed literature. However, based on their structural similarity as epimers, their metabolic profiles are expected to be qualitatively similar. Both compounds are prodrugs that are likely hydrolyzed to their respective active forms, 3-Epiabiraterone and Abiraterone. Subsequently, they would undergo metabolism through the same enzymatic pathways, including oxidation by hepatic microsomes and biotransformation by the gut microbiota, to produce a range of analogous metabolites. The primary difference may lie in the kinetics of these reactions, with potential variations in the rates of formation and clearance of the respective metabolites.

Excretion Pathways in Animal Models

Data Tables

Table 1: Identified Metabolites of Abiraterone in Preclinical Systems

Metabolite IDParent CompoundSite of MetabolismMethod of IdentificationProposed Structure
M1AbirateroneLiver MicrosomesLC/MSn-IT-TOFIsomeric Hydroxylated Abiraterone
M2AbirateroneLiver MicrosomesLC/MSn-IT-TOFIsomeric Hydroxylated Abiraterone
M3AbirateroneLiver MicrosomesLC/MSn-IT-TOFIsomeric Hydroxylated Abiraterone
M4AbirateroneLiver MicrosomesLC/MSn-IT-TOF, Standard ComparisonAbiraterone N-Oxide
M5AbirateroneGut MicrobiotaLC/MSn-IT-TOFAbiraterone N-Oxide
Δ4-abiraterone (D4A)AbirateroneNot specifiedNot specifiedOxidized derivative of Abiraterone
5α-reduced metabolitesΔ4-abirateroneNot specifiedNot specifiedAt least 3 isomers
5β-reduced metabolitesΔ4-abirateroneNot specifiedNot specifiedAt least 3 isomers

Table 2: Enzymes Involved in the Metabolism of Abiraterone

EnzymeMetabolic ReactionSubstrateProduct
3β-hydroxysteroid dehydrogenase (3βHSD)OxidationAbirateroneΔ4-abiraterone (D4A)
5α-reductaseReductionΔ4-abiraterone (D4A)5α-reduced metabolites
Cytochrome P450 enzymes (presumed)Hydroxylation, N-oxidationAbirateroneHydroxylated metabolites, Abiraterone N-Oxide

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3 Epiabiraterone Acetate and Analogues

Influence of Stereochemistry on Biological Activity and Specificity

The stereochemical configuration of a molecule is a critical determinant of its biological activity. In the case of Abiraterone Acetate (B1210297) and its epimer, 3-Epiabiraterone Acetate, the orientation of the acetate group at the C3 position of the steroidal A-ring plays a pivotal role in the molecule's interaction with its biological target, the cytochrome P450 17A1 (CYP17A1) enzyme.

Abiraterone Acetate possesses a 3β-acetoxy configuration, which, upon hydrolysis in the body to its active form, abiraterone, results in a 3β-hydroxyl group. This 3β-hydroxyl group is crucial for potent inhibition of CYP17A1 as it forms a key hydrogen bond with the asparagine residue Asn202 located in the F-helix of the enzyme's active site. This interaction helps to properly orient the inhibitor within the active site for optimal binding and inhibition.

Conversely, this compound has a 3α-acetoxy configuration. Upon hydrolysis, this would yield 3-epiabiraterone, with a 3α-hydroxyl group. Due to this inverted stereochemistry, the 3α-hydroxyl group is not positioned correctly to form the same critical hydrogen bond with Asn202. This lack of a key interaction is predicted to significantly reduce the binding affinity and, consequently, the inhibitory potency of this compound against CYP17A1 compared to its 3β-epimer.

Table 1: Comparison of Stereochemistry and Predicted Biological Activity

CompoundC3-ConfigurationKey Interaction with CYP17A1 (Asn202)Predicted Biological Activity
Abiraterone3β-hydroxylYes (Hydrogen Bond)High
3-Epiabiraterone3α-hydroxylNoLow

Identification of Key Pharmacophoric Elements for CYP17A1 Inhibition

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the inhibition of CYP17A1 by abiraterone and its analogs, several key pharmacophoric elements have been identified:

A Heterocyclic Nitrogen-Containing Group: The pyridine ring at the C17 position is a critical pharmacophoric feature. The nitrogen atom of the pyridine ring coordinates with the heme iron atom in the active site of CYP17A1. This coordination is a primary mechanism of inhibition, as it blocks the binding of the natural substrates, pregnenolone (B344588) and progesterone (B1679170).

A Rigid Steroidal Scaffold: The four-ring steroid backbone serves as a rigid scaffold that correctly positions the other pharmacophoric elements within the enzyme's active site. The specific geometry of this scaffold is essential for fitting into the hydrophobic pocket of the active site.

A Hydrogen Bond Donor at the C3 Position: As previously discussed, a hydrogen bond donor, specifically a 3β-hydroxyl group, is a key feature for high-affinity binding. This group interacts with Asn202, anchoring the A-ring of the steroid in a favorable orientation.

In the context of this compound, while it possesses the essential pyridine ring and the steroidal scaffold, it lacks the correctly oriented hydrogen bond donor at the C3 position. This deficiency in a critical pharmacophoric element is the primary reason for its predicted lower inhibitory activity.

Computational Modeling and Molecular Docking Studies of Ligand-Enzyme Interactions

Computational modeling and molecular docking studies have been instrumental in elucidating the binding mode of abiraterone within the active site of CYP17A1 and predicting the impact of structural modifications.

Molecular docking simulations of abiraterone consistently show the pyridine nitrogen coordinating with the heme iron and the 3β-hydroxyl group forming a hydrogen bond with Asn202. The steroidal backbone is accommodated within a hydrophobic pocket, making numerous van der Waals contacts with surrounding amino acid residues.

These computational findings provide a molecular basis for the expected difference in biological activity between the two stereoisomers and underscore the high degree of stereochemical selectivity of the CYP17A1 enzyme.

Design of Improved Analogues Based on SAR/QSAR Insights

The insights gained from SAR and QSAR studies of abiraterone and its analogs, including the understanding of the importance of the C3 stereochemistry, have guided the design of new and potentially improved CYP17A1 inhibitors.

Given the critical nature of the 3β-hydroxyl interaction, the design of analogs based on this compound would likely focus on modifications that could re-establish a favorable interaction in that region of the active site. However, a more common strategy has been to retain the favorable 3β-hydroxyl group and modify other parts of the steroidal scaffold to enhance potency, selectivity, or pharmacokinetic properties.

For example, modifications to the A and B rings have been explored to introduce new interactions with the enzyme or to alter the metabolic profile of the compound. The understanding that the 3-position is sensitive to stereochemical changes has reinforced the importance of maintaining the 3β-configuration in the design of new steroidal inhibitors.

Analytical Methodologies for Research and Preclinical Characterization of 3 Epiabiraterone Acetate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of 3-Epiabiraterone Acetate (B1210297) from Abiraterone Acetate and other related compounds. Due to their structural similarity, achieving adequate separation between epimers presents a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used technique for the analysis of Abiraterone Acetate and its impurities, including potential stereoisomers like 3-Epiabiraterone Acetate. researchgate.netnih.gov The development of a stability-indicating RP-HPLC method is essential to ensure that this compound can be accurately quantified in the presence of its parent drug and any degradation products.

Method development typically involves a systematic approach, often employing Quality by Design (QbD) principles, to optimize chromatographic conditions. nih.gov Key parameters that are investigated include:

Stationary Phase: C18 columns are commonly employed for the separation of Abiraterone Acetate and its related substances. researchgate.net The choice of a specific C18 column with optimal particle size and surface chemistry is critical for achieving the necessary resolution between epimers.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. nih.gov The pH of the aqueous phase and the gradient or isocratic composition of the mobile phase are meticulously optimized to maximize the separation factor between this compound and Abiraterone Acetate.

Detection: A photodiode array (PDA) detector is often used, allowing for the monitoring of the elution profile at multiple wavelengths to ensure peak purity and to select the optimal wavelength for quantification, which for Abiraterone Acetate is often around 235 nm.

Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. oup.com The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantification limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for the Analysis of Abiraterone Acetate and its Impurities

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

For the analysis of trace levels of this compound and for its identification in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govnih.gov This technique is invaluable for pharmacokinetic studies and metabolite profiling.

The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters. The chromatographic conditions are often similar to those used in HPLC-UV methods but may be adapted for compatibility with the mass spectrometer interface. The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode for Abiraterone Acetate and its analogues. nih.gov

Key aspects of LC-MS/MS analysis include:

Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive detection mode where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. For this compound, the precursor-to-product ion transition would be identical to that of Abiraterone Acetate, necessitating chromatographic separation for differentiation. researchgate.net

Fragmentation Analysis: Although this compound and Abiraterone Acetate are expected to have identical mass spectra, detailed fragmentation analysis can help in the structural confirmation of related impurities and metabolites. nih.gov

Table 2: Representative Mass Spectrometric Parameters for Abiraterone Acetate Analysis

Parameter Typical Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ of Abiraterone Acetate
Product Ion (m/z) Specific fragment ion
Collision Energy Optimized for the specific transition

Spectroscopic Methods for Structural Confirmation and Quantitative Analysis

Spectroscopic techniques are indispensable for the unequivocal structural elucidation and characterization of this compound, particularly when it is synthesized or isolated for the first time as a reference standard. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the precise stereochemistry of the molecule. The chemical shifts and coupling constants of the protons, particularly around the chiral center at position 3, will differ between this compound and Abiraterone Acetate, allowing for their unambiguous identification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. As mentioned, the fragmentation pattern in MS/MS can provide structural information, although it may not differentiate between epimers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl and the pyridine ring, providing supportive structural information.

Method Validation in Biological Matrices (e.g., Cell Culture Media, Animal Tissues, Animal Plasma)

When analytical methods are intended for use in preclinical studies, they must be validated in the relevant biological matrices to ensure the reliability of the data. nih.gov This is particularly critical for LC-MS/MS methods used for pharmacokinetic analysis. The validation process, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA), includes the assessment of:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components and other potential interferences.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix.

Matrix Effect: The influence of the matrix components on the ionization of the analyte in the mass spectrometer.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Table 3: Key Validation Parameters for Bioanalytical Methods

Validation Parameter Description
Selectivity No interference at the retention time of the analyte.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).
Precision Relative standard deviation (RSD) ≤15% (≤20% at LLOQ).
Recovery Consistent and reproducible extraction efficiency.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability under defined conditions.

Development of Green Analytical Chemistry Approaches for Synthesis and Analysis

In line with the growing emphasis on sustainable scientific practices, the development of green analytical chemistry approaches for the analysis of this compound is an important consideration. The principles of green analytical chemistry aim to reduce the environmental impact of analytical methods by minimizing the use of hazardous solvents and reagents, reducing waste generation, and lowering energy consumption.

For the analysis of steroids like this compound, green approaches can include:

Miniaturization of Sample Preparation: Employing techniques like solid-phase microextraction (SPME) or liquid-phase microextraction (LPME) to reduce the volume of organic solvents required for sample extraction from biological matrices.

Use of Greener Solvents: Replacing toxic organic solvents like acetonitrile and methanol in HPLC mobile phases with more environmentally benign alternatives such as ethanol or supercritical fluids (in supercritical fluid chromatography, SFC).

Development of Faster Methods: Utilizing ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analysis time and, consequently, solvent consumption and waste generation.

While specific green analytical methods for this compound are not yet established, the principles and techniques developed for other steroids and pharmaceutical compounds provide a clear framework for future development in this area.

Q & A

Q. How should researchers address batch-to-batch variability in biological activity assays of this compound?

  • Methodological Answer : Implement QC/QA protocols (e.g., reference standard calibration, inter-day assay precision tests). Use ANOVA with post-hoc Tukey tests to statistically compare batches and exclude outliers via Grubbs’ test .

Ethical & Compliance Considerations

Q. What ethical frameworks apply to translational studies of this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical reporting. Obtain IACUC approval for humane endpoints (e.g., tumor volume limits) and justify sample sizes via power analysis to minimize unnecessary animal use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.